molecular formula C21H26FN3O4S B2716612 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 896259-80-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2716612
CAS RN: 896259-80-6
M. Wt: 435.51
InChI Key: CXGCRXPPNYUYDB-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Molecular Characterization and Chemical Studies

A structural investigation of AND-1184, chemically known as N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide, and its hydrochloride form has provided insights into its crystalline properties. This study revealed monoclinic crystal systems for both forms, with significant dynamic behaviors observed in the MBSHCl form compared to the MBS structure, characterized as a completely rigid system (Pawlak, Szczesio, & Potrzebowski, 2021).

Chemical Synthesis and Molecular Analysis

In the realm of synthetic chemistry, compounds such as 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide have been prepared for potential applications in HIV-1 infection prevention. This synthesis highlights the versatility of sulfonamide compounds in drug development (De-ju, 2015).

Advances in Chemical Reactions

The development of an unprecedented N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant showcases the innovative use of sulfonamide derivatives in facilitating complex chemical transformations. This reaction pathway underscores the utility of sulfonamides in synthetic organic chemistry (Yi et al., 2020).

Copper-Catalyzed Reactions

Research into copper-catalyzed reactions involving sulfonamide compounds, such as the 1,4-addition of diorganozincs to α,β-unsaturated ketones catalyzed by a copper(I)-sulfonamide combined system, illustrates the role of sulfonamides in enhancing reaction yields and facilitating novel catalytic cycles (Kitamura, Miki, Nakano, & Noyori, 2000).

Novel Fluorinating Agents

The introduction of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding electrophilic fluorinating reagent represents a significant advancement in the field of fluorination chemistry. NFBSI has demonstrated improved enantioselectivity in products, marking a leap forward in the development of more efficient fluorinating agents (Yasui et al., 2011).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-15-11-17(22)4-6-21(15)30(26,27)23-13-18(25-9-7-24(2)8-10-25)16-3-5-19-20(12-16)29-14-28-19/h3-6,11-12,18,23H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGCRXPPNYUYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.